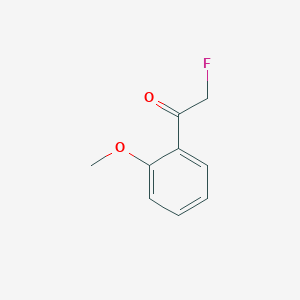
2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of three chlorine atoms, one iodine atom, and a pyridine ring attached to a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound to introduce chlorine and iodine atoms. The reaction conditions often require the use of specific reagents such as halogenating agents (e.g., N-chlorosuccinimide for chlorination and iodine monochloride for iodination) and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts for Suzuki-Miyaura coupling). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to specific biological effects. The compound may also participate in signaling pathways and modulate cellular processes through its chemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-trichlorobenzenesulfonamide: Lacks the iodine atom and pyridine ring, resulting in different chemical properties and applications.
N-(5-iodo-2-pyridinyl)benzenesulfonamide:
2,4,5-trichloro-N-(2-pyridinyl)benzenesulfonamide: Similar structure but without the iodine atom, leading to variations in its chemical behavior.
Uniqueness
The unique combination of chlorine, iodine, and pyridine ring in 2,4,5-trichloro-N-(5-iodo-2-pyridinyl)benzenesulfonamide imparts distinct chemical properties that make it valuable for specific applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-N-(5-iodopyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3IN2O2S/c12-7-3-9(14)10(4-8(7)13)20(18,19)17-11-2-1-6(15)5-16-11/h1-5H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLUCLOCWREESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)

![(Z)-methyl 2-benzylidene-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2955749.png)
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)

![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)

![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)

![1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile](/img/structure/B2955759.png)
![(2E)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2955761.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)
